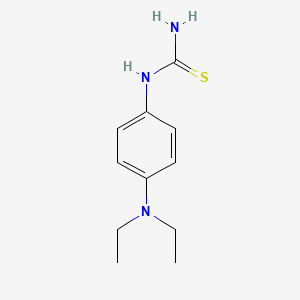

(4-Diethylamino-phenyl)-thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(4-Diethylamino-phenyl)-thiourea” is a derivative of the triphenylamine family . Triphenylamine and its derivatives are widely used as three-dimensional conjugated systems of organic semiconductors (OSCs) with superior performance transporting/hole-injecting behavior or luminophore materials in LEDs due to the non-coplanarity geometry of the three phenyl rings .

Wissenschaftliche Forschungsanwendungen

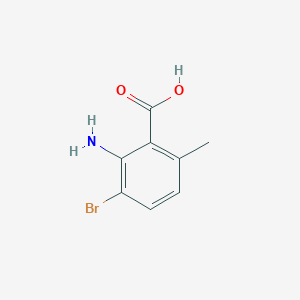

1. Synthesis and Structural Analysis

- Synthesis and X-ray Diffraction Structure : The synthesis and characterization of related thiourea derivatives, such as 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, involve techniques like GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. X-ray diffraction has been used to determine the crystal structure, revealing important details like the planarity of carbonyl and thiourea groups (Saeed, Erben, Abbas, & Flörke, 2010).

2. Molecular Design and Antiallergy Potential

- Antiallergy Agents : Thiourea derivatives have been synthesized and evaluated for their antiallergy activity. This research highlights the potential of such compounds in creating potent, orally active antiallergy agents (Hargrave, Hess, & Oliver, 1983).

3. Intramolecular Interactions

- Hydrogen Bonding Studies : Research on aryl-substituted thiourea compounds, like N,N′-bis[2-(dimethylamino)phenyl]thiourea, demonstrates the importance of intramolecular hydrogen bonds. These studies provide insights into the conformational behavior of these molecules (Lee, 2023).

4. Antimicrobial Activity

- Antibacterial and Antifungal Properties : Thiourea derivatives incorporating a hippuric acid moiety have shown significant antibacterial and antifungal activities, positioning them as promising agents in the fight against microbial infections (Abbas, El-Sharief, Basyouni, Fakhr, & El-Gammal, 2013).

5. Molecular Descriptor Analysis

- Statistical Analysis on Antimicrobial Activity : Statistical and chemometric analyses of thiourea derivatives reveal linear relationships with molecular descriptors, providing a deeper understanding of their antimicrobial properties (Filipowska, Filipowski, Tkacz, & Wujec, 2017).

6. Environmental Applications

- Algae Growth Inhibition : Alkoxyl thiourea derivatives have been studied for their effectiveness in inhibiting the growth of algae, specifically Oscillatoria sp. in Kenyir Lake, Malaysia. This research suggests potential environmental applications in controlling eutrophication (Nor, Azman, Kasan, Siti, Zafirah, Mohamad, Yusof, Naqiyyu, Bazz, Ramli, Wan, Khairul, Hazlina, Ahamad, Zakeri, 2015).

7. Spectroscopic Characterization

- Spectroscopic and Theoretical Studies : The synthesis and characterization of thiourea derivatives are complemented by spectroscopic techniques and quantum chemical calculations, providing comprehensive insights into their molecular structure and behavior (Silveira, Catão, Cunha, Almeida, Corrêa, Diniz, Tenorio, Ellena, Kuznetsov, Batista, Alcântara, 2018).

Eigenschaften

IUPAC Name |

[4-(diethylamino)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-3-14(4-2)10-7-5-9(6-8-10)13-11(12)15/h5-8H,3-4H2,1-2H3,(H3,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSXDNFEGTUMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)

![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)

![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)

![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)

![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)